molecular formula C24H32N6O5 B1631478 Segetalin B CAS No. 164991-89-3

Segetalin B

Cat. No. B1631478
CAS RN: 164991-89-3
M. Wt: 484.5 g/mol
InChI Key: VBQDUSUKSGAFMN-OACKDKIBSA-N
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Description

Segetalin B is a cyclopentapeptide from Vaccaria segetalis, which possesses estrogen-like activity . It is a natural product that has been associated with potential therapeutic options for postmenopausal osteoporosis .


Synthesis Analysis

The biosynthesis of Segetalin B involves the precursor gene of heterophyllin B in Pseudostellaria heterophylla . The precursor gene is functionally identified in vivo and in vitro . The precursor peptide encoded by the gene can enzymatically synthesize heterophyllin B . The expression of this gene is positively correlated with heterophyllin B accumulation in P. heterophylla .


Molecular Structure Analysis

Segetalin B has a molecular formula of C24H32N6O5 . It contains a total of 69 bonds, including 37 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 5 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 5 secondary amides (aliphatic), and 1 Pyrrole .


Chemical Reactions Analysis

The biosynthesis of Segetalin B involves ribosomally synthesized and posttranslationally modified peptides (RiPP) derived from the precursor gene-encoded precursor peptide . The core peptide sequence of heterophyllin B is IFGGLPPP in P. heterophylla .

Safety And Hazards

Segetalin B is considered very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is also toxic with a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Caryophyllaceae-type cyclopeptides, including Segetalin B, show several biological activities, including cancer cytotoxicity . These cyclopeptides have been discovered in several plant families but mainly are from the Caryophyllaceae family . By comparing their structures and cytotoxic activities, there is potential for these types of cyclopeptides to have a future place in the clinic for cancer treatment .

properties

IUPAC Name

(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQDUSUKSGAFMN-OACKDKIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Segetalin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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